N-(4-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(4-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 6-methylpyrimidinyloxy backbone, a pyrrolidin-1-yl substituent at the pyrimidine C2 position, and a 4-ethylphenyl acetamide moiety. Its structure combines lipophilic (ethylphenyl) and hydrogen-bonding (pyrrolidine) groups, suggesting balanced solubility and target engagement properties .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-15-6-8-16(9-7-15)21-17(24)13-25-18-12-14(2)20-19(22-18)23-10-4-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNIBKNEFSXOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the bromination of an indoline derivative, followed by the introduction of the cyclopropylcarbonyl group through a Friedel-Crafts acylation reaction. The sulfonyl group is then introduced using a sulfonyl chloride reagent under basic conditions. The final step involves the attachment of the 3-methylpiperidin-1-yl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-ethylphenyl group in the target compound is critical for lipophilicity and steric interactions. Key analogues include:
Key Observations :
- The 4-isopropylphenyl variant (C20H26N4O2) increases steric hindrance, which may enhance receptor selectivity or reduce metabolic degradation .
- The 2-fluorophenyl derivative (C19H22FN3O2) leverages fluorine’s electronegativity for stronger hydrogen bonding or altered pharmacokinetics, though positional differences (2- vs. 4-substitution) may shift binding modes .
Variations in Pyrimidine Substituents
The pyrrolidin-1-yl group at the pyrimidine C2 position is a common feature, but substitutions with other amines are noted:
Key Observations :
- The pyrrolidin-1-yl group (5-membered ring) offers conformational flexibility and moderate basicity, favoring interactions with hydrophobic pockets.
- The 4-methylpiperidin-1-yl group (6-membered ring) in the fluorophenyl analogue may enhance metabolic stability due to reduced ring strain .
- The indazol-5-ylamino substituent in Example 102 introduces a planar aromatic system, likely targeting kinase ATP-binding domains .
Functional Group Additions and Pharmacological Implications
- PROTAC Derivatives : and highlight compounds incorporating dioxopiperidinyl and hydroxymethylpyrrolidinyl groups (e.g., 14 in ). These modifications are typical in proteolysis-targeting chimeras (PROTACs), enabling ternary complex formation with E3 ligases and target proteins .
- Thieno[3,2-d]pyrimidine Hybrids: Compound 4n () merges pyrimidine with a thieno-pyrimidine scaffold, expanding π-π stacking interactions for kinase inhibition (e.g., tropomyosin receptor kinase targets) .
Biological Activity
N-(4-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article delves into its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 364.49 g/mol. The synthesis typically involves several steps:
- Formation of Pyrimidine Ring : Cyclization reactions using appropriate precursors.
- Formation of Pyrrolidine Ring : Synthesized via cyclization of amines with aldehydes or ketones.
- Coupling Reactions : Final coupling with a benzamide precursor, often utilizing palladium-catalyzed cross-coupling methods.
This compound is hypothesized to act as an agonist for specific receptors in the central nervous system (CNS). Its structural components suggest potential interactions that could lead to therapeutic applications in treating neurological disorders. Key aspects of its biological activity include:
- Receptor Binding : Studies indicate that the compound exhibits significant binding affinity to certain CNS receptors, which may modulate pain pathways and neuroprotection mechanisms .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)-2-{[6-methylpyridin-4-yloxy]}acetamide | Contains similar aromatic and ether functionalities | Chlorine substituent may enhance lipophilicity |
| N-(benzenesulfonyl)-2-{[5,6-diphenylpyrazin]}acetamide | Similar acetamide structure and heterocyclic components | Sulfonamide group introduces different reactivity |
| 2-[4-[5,6-bis(4-methylphenyl)]acetic acid | Shares acetic acid derivative characteristics | Contains multiple phenyl groups enhancing hydrophobicity |
This comparison highlights how variations in substituents influence pharmacological properties while maintaining core structural features.
Case Studies and Research Findings
- Neuroprotective Effects : Research has shown that compounds similar to this compound can significantly influence pathways related to neuroprotection. For instance, studies on pyrimidine derivatives have demonstrated their ability to inhibit neuronal apoptosis .
- Anticancer Activity : A related study indicated that pyrimidine-based compounds exhibited inhibitory effects on cell proliferation in various cancer cell lines, suggesting potential anticancer properties for this compound .
- Pain Modulation : Another investigation into similar compounds revealed their role in pain modulation pathways, which could be beneficial for developing analgesic therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
